benzyl (2S)-2-butylpiperazine-1-carboxylate;hydrochloride
Description
Benzyl (2S)-2-butylpiperazine-1-carboxylate; hydrochloride is a chiral piperazine derivative with a butyl substituent at the 2-position of the piperazine ring and a benzyloxycarbonyl (Cbz) protecting group. The (2S) stereochemistry and the hydrochloride salt enhance its stability and solubility in polar solvents. This compound is structurally related to pharmacologically active piperazine derivatives, which are often explored for their receptor-binding properties in drug discovery .
Properties
CAS No. |
1217786-42-9 |
|---|---|
Molecular Formula |
C16H25ClN2O2 |
Molecular Weight |
312.83 g/mol |
IUPAC Name |
benzyl (2S)-2-butylpiperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-2-3-9-15-12-17-10-11-18(15)16(19)20-13-14-7-5-4-6-8-14;/h4-8,15,17H,2-3,9-13H2,1H3;1H/t15-;/m0./s1 |
InChI Key |
WFOXGHNWFNNHOO-RSAXXLAASA-N |
Isomeric SMILES |
CCCC[C@H]1CNCCN1C(=O)OCC2=CC=CC=C2.Cl |
Canonical SMILES |
CCCCC1CNCCN1C(=O)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
The stereoselective introduction of the butyl group at the piperazine nitrogen is critical for achieving the (2S) configuration. Two primary methods dominate literature:
Direct Alkylation with Butyl Halides
Butyl halides (e.g., 1-bromobutane) react with piperazine under basic conditions. For example, potassium carbonate in dimethylformamide (DMF) at 20°C for 48 hours yielded 73% of the alkylated intermediate. Competing side reactions, such as over-alkylation, are mitigated by using a piperazine excess (1.2–1.5 equivalents).
Reductive Amination
Butyraldehyde and piperazine undergo reductive amination using sodium triacetoxyborohydride in dichloromethane (DCM) . This method achieved 68% yield with excellent stereocontrol, as the chiral center is established during imine formation. Acidic additives like acetic acid stabilize the intermediate imine, enhancing reaction efficiency.
Table 1: Comparison of N-Alkylation Methods
| Method | Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Direct Alkylation | 1-Bromobutane, K₂CO₃ | DMF | 20°C, 48h | 73% | |
| Reductive Amination | Butyraldehyde, NaBH(OAc)₃ | DCM | 20°C, 16h | 68% |
Carbamate Protection with Benzyl Chloroformate
The secondary amine is protected as a carbamate to prevent undesired reactions during subsequent steps. Benzyl chloroformate (Cbz-Cl) is employed under Schotten-Baumann conditions:
Hydrochloride Salt Formation
The final step involves protonation of the piperazine nitrogen with hydrochloric acid (HCl) . Two approaches are documented:
Stereochemical Control and Resolution
The (2S) configuration is achieved through:
Purification and Analytical Characterization
Final product quality is validated through:
Chromatographic Techniques
Spectroscopic Analysis
- NMR : Distinct signals for the benzyloxy group (δ 7.25–7.17 ppm) and piperazine protons (δ 3.45–2.30 ppm).
- Mass Spectrometry : Molecular ion peak at m/z 312.83 [M+H]⁺.
Table 2: Analytical Data Summary
| Technique | Key Findings | Reference |
|---|---|---|
| ¹H NMR | δ 1.42 (s, 9H, Boc), δ 3.64 (s, 2H, CH₂) | |
| IR | 1729 cm⁻¹ (C=O stretch) | |
| LC-MS | Rt = 3.95 min, [M+H]⁺ = 312.83 |
Chemical Reactions Analysis
Types of Reactions
Benzyl (2S)-2-butylpiperazine-1-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in anhydrous conditions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Corresponding amine.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl (2S)-2-butylpiperazine-1-carboxylate hydrochloride is a piperazine derivative with potential applications in pharmaceutical research, particularly in neuropharmacology. Its unique combination of functional groups may lead to distinct biological activities, especially regarding serotonin receptors and mood disorders.
Pharmaceutical Applications
Benzyl (2S)-2-butylpiperazine-1-carboxylate hydrochloride is a chemical compound belonging to the piperazine derivatives class. Piperazine derivatives are frequently found in biologically active compounds with antihistamine, anticancer, antimicrobial, and antioxidant properties . The hydrochloride form enhances water solubility, making it suitable for pharmaceutical applications. The synthesis of benzyl (2S)-2-butylpiperazine-1-carboxylate hydrochloride allows for modifications that can enhance bioavailability and solubility.
Neuropharmacology
Research suggests that benzyl (2S)-2-butylpiperazine-1-carboxylate hydrochloride has potential biological activities, especially in neuropharmacology. Compounds containing piperazine moieties are often investigated for their effects on neurotransmitter systems. Its potential interactions with serotonin receptors make it particularly interesting for research into mood disorders.
Interaction studies
Mechanism of Action
The mechanism of action of benzyl (2S)-2-butylpiperazine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine Derivatives with Alkyl Substituents
(S)-Benzyl 2-Methylpiperazine-1-Carboxylate Hydrochloride
- Molecular Formula : C₁₃H₁₉ClN₂O₂
- Molecular Weight : 270.755 g/mol
- CAS No.: 1217720-49-4
- Key Differences: Substituent: Methyl group at the 2-position (vs. butyl in the target compound).
Benzyl 2-Methylpiperazine-1-Carboxylate (Racemic)
- CAS No.: 444666-46-0
- Key Differences :
tert-Butyl 3-(2-Methoxy-2-Oxoethyl)piperazine-1-Carboxylate Hydrochloride
Piperazine Derivatives with Aromatic or Complex Substituents
(2S,5R)-1-Benzyl-2,5-Dimethylpiperazine Dihydrochloride
- Key Differences: Dual methyl groups at 2- and 5-positions and dihydrochloride salt form.
4-(2-Benzylpiperazine-1-Carbonyl)Benzenesulfonamide
Amino Acid Ester Derivatives
L-Proline Benzyl Ester Hydrochloride
- Molecular Formula: C₁₂H₁₆ClNO₂
- Molecular Weight : 241.715 g/mol
- CAS No.: 16652-71-4
- Key Differences :
L-Alanine Benzyl Ester Hydrochloride
Structural and Functional Analysis Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Substituents |
|---|---|---|---|---|
| Benzyl (2S)-2-butylpiperazine-1-carboxylate; hydrochloride | C₁₆H₂₄ClN₂O₂ | 312.149 (exact mass) | Not provided | 2S-butyl, Cbz, hydrochloride |
| (S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride | C₁₃H₁₉ClN₂O₂ | 270.755 | 1217720-49-4 | 2S-methyl, Cbz, hydrochloride |
| Benzyl 2-methylpiperazine-1-carboxylate (racemic) | C₁₃H₁₈N₂O₂ | 234.29 | 444666-46-0 | 2-methyl (racemic), Cbz |
| L-Proline benzyl ester hydrochloride | C₁₂H₁₆ClNO₂ | 241.715 | 16652-71-4 | Pyrrolidine ring, benzyl ester |
Key Research Findings
- Stereochemical Impact : The (2S) configuration may confer higher enantioselective activity in receptor binding compared to racemic mixtures .
- Safety and Handling : Hydrochloride salts (e.g., target compound, L-proline ester) are hygroscopic and require storage at controlled temperatures (e.g., -20°C) .
Biological Activity
Benzyl (2S)-2-butylpiperazine-1-carboxylate; hydrochloride is a compound belonging to the piperazine class, which has garnered attention for its potential biological activities, particularly in neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring with a benzyl group and a butyl side chain attached to one of the nitrogen atoms, along with a carboxylate functional group. The hydrochloride form enhances its solubility in water, making it suitable for pharmaceutical applications.
The biological activity of benzyl (2S)-2-butylpiperazine-1-carboxylate; hydrochloride is primarily attributed to its interaction with neurotransmitter systems. Piperazine derivatives are known to modulate various receptors, including serotonin and dopamine receptors, which are crucial in mood regulation and other neurological functions.
Key Mechanisms:
- Receptor Binding : The compound may exhibit binding affinity towards serotonin receptors, influencing mood and anxiety levels.
- Neurotransmitter Modulation : By acting on neurotransmitter systems, it may have implications for treating mood disorders and other neuropsychiatric conditions.
Biological Activities
Research indicates that benzyl (2S)-2-butylpiperazine-1-carboxylate; hydrochloride has several potential biological activities:
Case Studies
- Neuroprotective Effects : In vitro studies have demonstrated that certain piperazine derivatives exhibit neuroprotective effects against glutamate-induced toxicity in neuronal cell lines. For instance, compounds similar to benzyl (2S)-2-butylpiperazine-1-carboxylate showed varying degrees of cell survival rates when tested in SH-SY5Y cells under stress conditions .
- Inhibition Studies : Virtual screening of piperazine derivatives has indicated that modifications to the piperazine structure can enhance binding affinity at specific sites on target proteins. This suggests that benzyl (2S)-2-butylpiperazine-1-carboxylate could be optimized for better therapeutic efficacy through structural modifications .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
